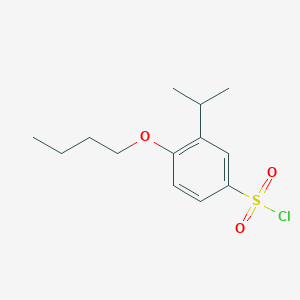

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride

Descripción

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a butoxy group (–O–C₄H₉) at the para position and an isopropyl group (–CH(CH₃)₂) at the meta position on the benzene ring. Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds.

Propiedades

IUPAC Name |

4-butoxy-3-propan-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClO3S/c1-4-5-8-17-13-7-6-11(18(14,15)16)9-12(13)10(2)3/h6-7,9-10H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEANDZWPLMEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 4-butoxy-3-(propan-2-yl)benzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The general reaction conditions include:

Starting Material: 4-Butoxy-3-(propan-2-yl)benzene

Sulfonylating Agent: Chlorosulfonic acid

Solvent: Anhydrous dichloromethane (DCM)

Temperature: 0°C to room temperature

Reaction Time: Several hours

The reaction proceeds with the formation of the sulfonyl chloride group, resulting in the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.

Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfinyl or sulfhydryl compounds using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or sulfonate salts.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfones: Formed by reaction with thiols.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : 4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride serves as an essential intermediate in the synthesis of more complex organic molecules. Its reactive sulfonyl chloride group can easily participate in nucleophilic substitution reactions, facilitating the formation of sulfonamides and esters .

- Building Block for Pharmaceuticals : It is utilized in the development of pharmaceuticals, particularly as a scaffold for designing new drugs targeting various diseases due to its ability to form stable linkages with biological targets.

2. Medicinal Chemistry

- Potential Biological Activities : While specific biological activities have not been extensively documented, compounds with similar structures are often investigated for their potential as enzyme inhibitors or modulators in biochemical pathways. The sulfonyl chloride moiety can react with nucleophilic sites on proteins, potentially leading to modifications that alter biological activity .

- Antimicrobial Properties : Some studies suggest that sulfonamides derived from this compound may exhibit antimicrobial properties, similar to traditional sulfa drugs, making it a candidate for further exploration in antibacterial drug development.

3. Industrial Applications

- Production of Specialty Chemicals : The compound is used in the production of specialty chemicals and materials such as polymers and surfactants. Its unique structural features allow for tailored chemical properties suitable for specific industrial applications.

- Chemical Modifications : The ability to modify the sulfonyl chloride group allows for the synthesis of diverse derivatives, expanding its utility across various chemical industries .

Mecanismo De Acción

The mechanism of action of 4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, the compound can modify amino acid residues in proteins, leading to changes in protein function and activity.

Comparación Con Compuestos Similares

4-(Benzyloxy)-3-(propan-2-yl)benzene-1-sulfonyl chloride (CAS 1094721-09-1)

- Structural Differences : Replaces the aliphatic butoxy group with a benzyloxy (–O–CH₂C₆H₅) substituent.

- Electronic Effects : The benzyloxy group retains electron-donating properties via the oxygen atom but introduces aromatic π-system interactions, which may alter electronic distribution compared to the purely aliphatic butoxy group.

- This could slow nucleophilic substitution reactions compared to the butoxy analog .

4-Isopropylbenzenesulfonyl Chloride (CAS 54997-90-9)

- Structural Differences : Lacks the butoxy group, containing only a para-isopropyl substituent.

- The reduced steric bulk may enhance reaction rates in nucleophilic substitutions compared to the target compound .

3-Phenylprop-2-yne-1-sulfonyl Chloride (CAS 2138423-35-3)

- Structural Differences : Features a propargyl (–C≡C–C₆H₅) substituent instead of alkoxy or alkyl groups.

- Electronic Effects : The sp-hybridized carbon in the propargyl group exerts strong electron-withdrawing effects, significantly altering the electronic environment of the sulfonyl chloride. This may enhance reactivity in click chemistry or cycloaddition reactions .

Data Table: Structural and Inferred Properties

Research Findings and Implications

- Steric Effects : Bulky substituents like butoxy and benzyloxy reduce reaction rates in nucleophilic substitutions but improve selectivity in crowded molecular environments .

- Conversely, electron-withdrawing groups (e.g., propargyl) increase sulfonyl chloride reactivity toward amines or alcohols .

- Applications :

- The butoxy derivative’s balance of lipophilicity and steric bulk makes it suitable for drug candidates requiring targeted delivery.

- The isopropyl analog’s simplicity favors high-yield industrial syntheses of sulfonamides .

Actividad Biológica

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride, a sulfonyl chloride compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to an aromatic ring, which is substituted with a butoxy and isopropyl group. This structural configuration is significant for its reactivity and interaction with biological targets.

Antimicrobial Activity

Sulfonamides, including derivatives like this compound, are known for their antimicrobial properties. They function primarily by inhibiting the enzyme dihydropteroate synthase, crucial in bacterial folate synthesis. This inhibition leads to a depletion of folate necessary for nucleic acid synthesis, thereby hindering bacterial growth .

Table 1: Antimicrobial Activity of Sulfonamides

Anti-inflammatory Effects

Research indicates that sulfonamides can exhibit anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins. This activity may be beneficial in treating conditions associated with inflammation .

Cytotoxicity and Selectivity

In vitro studies have shown varying degrees of cytotoxicity among different sulfonamide derivatives. For instance, compounds similar to this compound have displayed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing chemotherapeutic agents with fewer side effects .

Table 2: Cytotoxicity Profiles of Sulfonamide Derivatives

The biological activity of sulfonamides like this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds inhibit key enzymes involved in metabolic pathways critical for cell survival.

- Folate Pathway Disruption : By mimicking para-aminobenzoic acid (PABA), these compounds disrupt folate synthesis in bacteria.

- Reactive Species Generation : Some derivatives may generate reactive oxygen species (ROS), leading to oxidative stress in target cells .

Case Studies

A study evaluating the efficacy of various sulfonamide derivatives found that modifications in the alkoxy groups significantly affected their biological activities. The introduction of a butoxy group enhanced antimicrobial potency against specific bacterial strains while maintaining a favorable safety profile .

Another investigation focused on the anti-inflammatory effects of related compounds showed that they could effectively reduce edema in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride?

- Methodological Answer : Synthesis typically involves sulfonation of the parent aromatic compound followed by chlorination. For example, analogous sulfonyl chlorides like biphenyl-4-sulfonyl chloride are synthesized via sulfonation with chlorosulfonic acid, followed by purification using recrystallization or column chromatography . Ensure anhydrous conditions to prevent hydrolysis, as sulfonyl chlorides are moisture-sensitive. Intermediate characterization via and FT-IR is critical to confirm functional group integrity .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert gas (e.g., argon) at −20°C in airtight, amber glass containers to mitigate hydrolysis and photodegradation. Safety protocols for similar sulfonyl chlorides (e.g., 4-bromobenzoyl chloride) recommend using PPE (gloves, goggles) and working in a fume hood due to lachrymatory and corrosive properties . Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Use to confirm the butoxy and isopropyl substituents (δ 1.0–1.5 ppm for alkyl groups) and to verify sulfonyl chloride resonance (~δ 45–55 ppm). FT-IR should show a strong S=O stretch near 1360–1380 cm. High-resolution mass spectrometry (HRMS) can validate molecular ion peaks .

Advanced Research Questions

Q. What analytical techniques are suitable for quantifying trace amounts in environmental matrices?

- Methodological Answer : Solid-phase extraction (SPE) using Oasis HLB cartridges (pre-conditioned with methanol and water) effectively concentrates the compound from aqueous samples. Analyze via LC-MS/MS with a C18 column and negative ionization mode, optimizing for sulfonate-specific fragments. Internal standards like deuterated analogs (e.g., triclosan-d3) improve quantification accuracy .

Q. How can conflicting data on the compound’s reactivity with amines be resolved?

- Methodological Answer : Systematically vary reaction parameters (solvent polarity, temperature, base strength) to identify optimal coupling conditions. For example, in dimethylformamide (DMF) with triethylamine, sulfonyl chlorides react efficiently with primary amines at 0–25°C. Monitor reaction progress via TLC (silica, hexane/ethyl acetate) and characterize side products (e.g., sulfonic acids) by .

Q. What strategies mitigate hydrolysis during nucleophilic substitution reactions?

- Methodological Answer : Use aprotic solvents (e.g., dichloromethane) and molecular sieves to scavenge water. Slow addition of the nucleophile (e.g., amine) at 0°C minimizes exothermic side reactions. For aqueous-phase reactions, employ phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity while limiting hydrolysis .

Q. How does steric hindrance from the isopropyl group influence reaction kinetics?

- Methodological Answer : Compare kinetic data with less hindered analogs (e.g., 4-butoxybenzenesulfonyl chloride) using stopped-flow spectroscopy. The isopropyl group at the 3-position may reduce reaction rates with bulky nucleophiles (e.g., tert-butylamine) due to steric effects. Computational modeling (DFT) can map transition-state geometries to validate experimental observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.